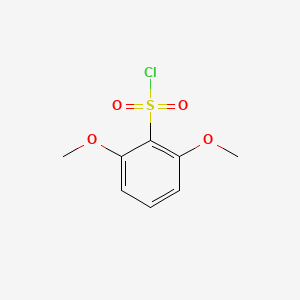
2,6-Dimethoxybenzenesulfonyl chloride
Descripción general
Descripción
2,6-Dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H9ClO4S . It has a molecular weight of 236.67 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2,6-dimethoxybenzenesulfonyl chloride . The InChI representation isInChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7 (13-2)8 (6)14 (9,10)11/h3-5H,1-2H3 . The Canonical SMILES representation is COC1=C (C (=CC=C1)OC)S (=O) (=O)Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.67 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . The topological polar surface area is 61 Ų . The compound is covalently bonded and is canonicalized .Aplicaciones Científicas De Investigación
Application in Environmental Analytical Chemistry
2,6-Dimethoxybenzenesulfonyl chloride has been utilized in environmental analytical chemistry. For example, a novel pre-column derivatization reagent, 2,5-Dimethoxybenzenesulfonyl chloride (DMOSC), closely related to 2,6-Dimethoxybenzenesulfonyl chloride, has been described for determining the secondary amine glyphosate using high-performance liquid chromatography (HPLC). This method offers advantages in speed and ease of processing at lower temperatures compared to other proposals, combined with ultraviolet detectors (Fang, Wei, & Liu, 2014).
Role in Organic Synthesis
The compound has been used in the synthesis of various organic compounds. A study details the conversion of 2,4-; 2,6-; 2,3-; 3,4-; 2,5-; and 3,5-dichlorophenols by reaction with chlorosulfonic acid to yield substituted benzenesulfonyl chlorides. These chlorohydroxybenzenesulfonyl derivatives are of interest as potential herbicides and their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics have been explored (Cremlyn & Cronje, 1979).
Application in Molecular Structure and Kinetics Studies
2,6-Dimethoxybenzenesulfonyl chloride has been used in studies investigating molecular-electronic structure and kinetic investigations. For instance, structural isomers of this compound have been synthesized and characterized by X-ray single crystal diffraction. The study includes ab initio quantum-chemical calculations of the electronic structure of these isomeric molecules, providing insights into their stereochemical characteristics (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Propiedades
IUPAC Name |
2,6-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7(13-2)8(6)14(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZDQNSNTUNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxybenzenesulfonyl chloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)

![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)


![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)


![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)